2-Bromo-1-(cyclohexylmethoxy)-3-(methoxymethyl)benzene
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Overview
Description
2-Bromo-1-(cyclohexylmethoxy)-3-(methoxymethyl)benzene is an organic compound with a complex structure that includes a bromine atom, a cyclohexylmethoxy group, and a methoxymethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(cyclohexylmethoxy)-3-(methoxymethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzene derivative, followed by the introduction of the cyclohexylmethoxy and methoxymethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(cyclohexylmethoxy)-3-(methoxymethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxymethyl group to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxymethyl group.
Reduction: Formation of hydroxymethyl derivatives or dehalogenated products.
Scientific Research Applications
2-Bromo-1-(cyclohexylmethoxy)-3-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(cyclohexylmethoxy)-3-(methoxymethyl)benzene depends on its interactions with molecular targets. The bromine atom and the methoxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The cyclohexylmethoxy group can affect the compound’s hydrophobicity and its ability to interact with lipid membranes or hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(cyclohexylmethoxy)-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a methoxymethyl group.
2-Bromo-1-(cyclohexylmethoxy)-4-methylbenzene: Similar structure but with a methyl group instead of a methoxymethyl group.
2-Bromo-1-(methoxymethyl)-4-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a cyclohexylmethoxy group.
Uniqueness
2-Bromo-1-(cyclohexylmethoxy)-3-(methoxymethyl)benzene is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both cyclohexylmethoxy and methoxymethyl groups can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-bromo-1-(cyclohexylmethoxy)-3-(methoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrO2/c1-17-11-13-8-5-9-14(15(13)16)18-10-12-6-3-2-4-7-12/h5,8-9,12H,2-4,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERRJLYEVHXCAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=CC=C1)OCC2CCCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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